molecular formula C15H21N5S B5813922 4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione

4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione

Cat. No.: B5813922
M. Wt: 303.4 g/mol
InChI Key: JHCYPJWVEZTLJB-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5S/c1-12-4-3-5-13(10-12)20-14(16-17-15(20)21)11-19-8-6-18(2)7-9-19/h3-5,10H,6-9,11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCYPJWVEZTLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions:

    Thione Formation: The final step involves the conversion of the triazole derivative to its thione form using sulfurizing agents such as Lawesson’s reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or further to a hydrocarbon.

    Substitution: The aromatic ring and the piperazine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols, hydrocarbons

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial activity, and this compound could be explored for its potential as an antibacterial or antifungal agent.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Pharmaceuticals: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

    Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione exerts its effects depends on its interaction with molecular targets. These targets could include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simple triazole ring.

    3-(4-Methylpiperazin-1-ylmethyl)-1H-1,2,4-triazole: A derivative with a similar piperazine substitution.

    4-Phenyl-1H-1,2,4-triazole-5-thione: A compound with a phenyl group instead of the 3-methylphenyl group.

Uniqueness

4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione is unique due to the presence of both the 3-methylphenyl and 4-methylpiperazin-1-ylmethyl groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

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